

# Gö6976: A Potent Kinase Inhibitor with Significant Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Y16526    |           |
| Cat. No.:            | B15571127 | Get Quote |

For researchers, scientists, and drug development professionals, a comprehensive understanding of the selectivity of chemical probes is paramount. Gö6976, a widely used inhibitor, is primarily recognized for its potent inhibition of conventional Protein Kinase C (PKC) isoforms. However, extensive research has revealed a broader activity profile, encompassing a significant number of off-target kinases. This guide provides a comparative analysis of Gö6976's cross-reactivity with other kinase families, supported by experimental data and detailed methodologies.

## Overview of Gö6976's Kinase Selectivity

Gö6976 is a potent, ATP-competitive inhibitor of conventional, calcium-dependent PKC isozymes, specifically PKC $\alpha$  and PKC $\beta$ 1, with IC50 values in the low nanomolar range.[1][2] It exhibits significantly lower potency against novel and atypical PKC isoforms.[1] While initially characterized as a selective PKC inhibitor, broader kinase profiling studies have demonstrated that Gö6976 is a promiscuous inhibitor, affecting a wide array of kinases from different families.

At a concentration of 500 nM, Gö6976 was found to substantially inhibit (by >50%) 107 kinases out of a panel of 300, and dramatically inhibit (by >80%) 52 of those.[3] This highlights the importance of considering its off-target effects when interpreting experimental results.

## **Comparative Inhibitory Activity of Gö6976**

The following table summarizes the inhibitory activity of Gö6976 against its primary targets and a selection of key off-target kinases. The data is presented as IC50 values, which represent the





Check Availability & Pricing

concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.



| Kinase Family                     | Target Kinase | IC50 (nM) |
|-----------------------------------|---------------|-----------|
| PKC (Primary Targets)             | ΡΚCα          | 2.3[1]    |
| ΡΚCβ1                             | 6.2           |           |
| PKC (rat brain)                   | 7.9           | -         |
| PKCµ (PKD1)                       | 20            | -         |
| Tyrosine Kinase                   | TrkA          | 5         |
| TrkB                              | 30            |           |
| JAK2                              | 130           | -         |
| JAK3                              | 370           | -         |
| FLT3                              | N/A           | -         |
| Other Serine/Threonine<br>Kinases | Aurora B      | N/A       |
| CaMKK2                            | N/A           |           |
| CDK2-cyclin A                     | N/A           | -         |
| CHK1                              | N/A           | _         |
| GSK3β                             | N/A           |           |
| MSK1                              | N/A           | _         |
| MST2                              | N/A           | _         |
| PAK4                              | N/A           | _         |
| PAK5                              | N/A           | _         |
| PAK6                              | N/A           | _         |
| РНК                               | N/A           | _         |
| PIM3                              | N/A           | _         |
| RSK1                              | N/A           | -         |
| RSK2                              | N/A           |           |



N/A: Specific IC50 values were not available in the reviewed literature, however, these kinases were identified as being dramatically inhibited (>80%) by 500 nM Gö6976.

## **Signaling Pathways and Experimental Workflows**

The cross-reactivity of Gö6976 has implications for multiple signaling pathways. For instance, its inhibition of JAK2 and FLT3 can impact the JAK/STAT signaling pathway, which is crucial for hematopoiesis and immune response. Similarly, inhibition of TrkA and TrkB can interfere with neurotrophin signaling pathways essential for neuronal survival and differentiation.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. FLT3 Kinase Enzyme System Application Note [worldwide.promega.com]
- 2. promega.co.uk [promega.co.uk]
- 3. bpsbioscience.com [bpsbioscience.com]
- To cite this document: BenchChem. [Gö6976: A Potent Kinase Inhibitor with Significant Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571127#cross-reactivity-of-g-6976-with-other-kinase-families]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com